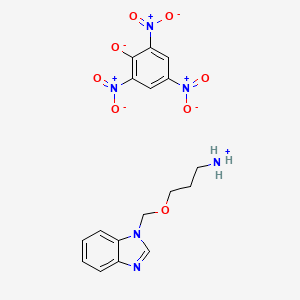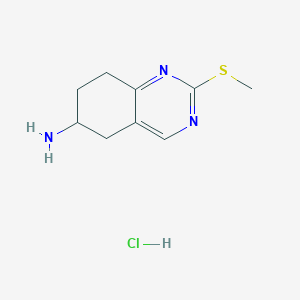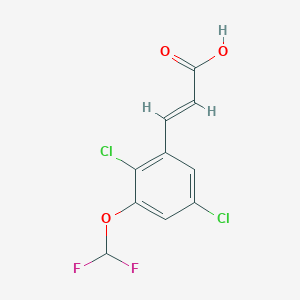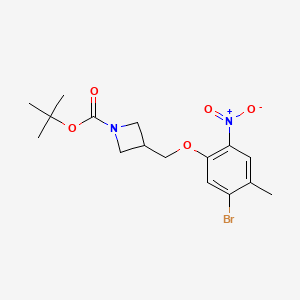
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The picrate form of this compound indicates that it is combined with picric acid, which is often used to form salts with organic bases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate, the synthesis would involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of 3-Aminopropoxy Group: This can be achieved by reacting the benzimidazole core with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Formation of Picrate Salt: The final step involves reacting the synthesized benzimidazole derivative with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action for benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate would depend on its specific biological target and the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is unique due to the presence of the 3-aminopropoxy group and the picrate salt form. These modifications can significantly alter its chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
34703-79-2 |
|---|---|
Fórmula molecular |
C17H18N6O8 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-ylmethoxy)propylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H15N3O.C6H3N3O7/c12-6-3-7-15-9-14-8-13-10-4-1-2-5-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,8H,3,6-7,9,12H2;1-2,10H |
Clave InChI |
BFQKOQXHWCXBLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2COCCC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)




![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)

